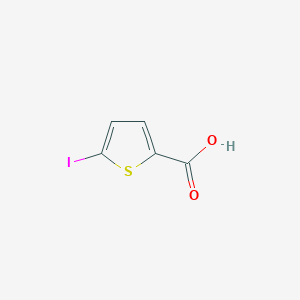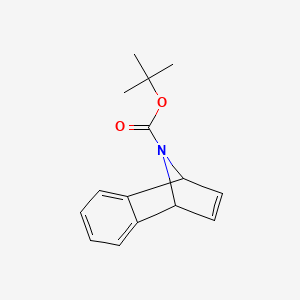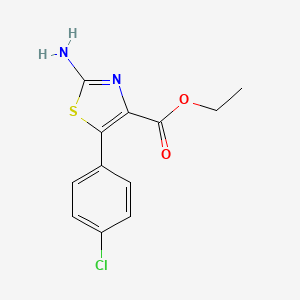![molecular formula C12H12ClN5O B1338671 4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine CAS No. 651753-54-7](/img/structure/B1338671.png)
4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
The molecular structure of oxadiazoles depends on the substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely depending on their specific structures. For example, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Scientific Research Applications
Metabolic Pathways and Biotransformation
4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine and its derivatives have been studied for their metabolic pathways and biotransformation. Johnson et al. (2008) explored the metabolism of a related compound (BMS-645737) in various animal models. They found that metabolic pathways included oxidation, conjugation reactions, and minor pathways like oxidative dehydrogenation and hydrolytic opening of the oxadiazole ring (Johnson et al., 2008).
Inhibition of Growth Factor Receptors
Another significant application of this compound is in inhibiting growth factor receptors like VEGFR-2 and FGFR-1. Borzilleri et al. (2005) synthesized a series of derivatives and found them to be potent inhibitors of these receptors, demonstrating efficacy against human lung carcinoma xenografts in mice (Borzilleri et al., 2005). Similarly, Hunt et al. (2004) identified the pyrrolo[2,1-f][1,2,4]triazine nucleus as a novel kinase inhibitor template, effective in inhibiting EGFR and VEGFR-2 kinase activity (Hunt et al., 2004).
Antitumor Efficacy
Bhide et al. (2006) reported on substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of VEGFR-2 kinase, revealing compounds with robust antitumor efficacy in preclinical in vivo models (Bhide et al., 2006).
Chemical Synthesis and Derivatives
The compound and its derivatives have been a focus of chemical synthesis studies. Quintela et al. (1996) presented a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and its derivatives, showcasing a method to obtain these compounds easily (Quintela et al., 1996).
Antiproliferative Activities
Zhang et al. (2018) designed and synthesized novel pyrrolo[2,1-f][1,2,4]triazine derivatives and evaluated their antiproliferative activities against human tumor cells. They foundthat these compounds exhibited selective inhibitory effects, particularly against cells with highly expressed wild-type epidermal growth factor receptor (EGFR) (Zhang et al., 2018).
Kinase Inhibitor Development
Cai et al. (2008) worked on developing kinase inhibitors based on the pyrrolo[2,1-f][1,2,4]triazine scaffold, targeting VEGFR-2. Their structure-activity relationship studies led to the identification of potent inhibitors with significant antitumor efficacy in preclinical models (Cai et al., 2008).
Nucleoside Analogs and Antitumor Agents
Nishimura et al. (2001) reported the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides as novel analogs, exploring their potential as antitumor agents. They focused on the structural variations and achieved potent cytotoxic activity in various cancer cell lines (Nishimura et al., 2001).
Pharmacological Properties and Clinical Trials
Further elucidating the pharmacological properties of these compounds, Ruel et al. (2008) described the discovery and preclinical studies of a specific VEGFR-2 inhibitor, highlighting its in vivo activity against human tumor xenograft models and its potential progression to clinical trials (Ruel et al., 2008).
Synthesis and Safety in Drug Production
Roy et al. (2021) developed a facile and scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine, a key starting material in the production of antiviral drugs like remdesivir. This methodology emphasizes the safety and scalability aspects, crucial for pharmaceutical manufacturing (Roy et al., 2021).
Safety And Hazards
Future Directions
Oxadiazole derivatives have shown promise in a variety of applications, including as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They could potentially be used as alternative templates for discovering novel antibacterial agents .
properties
IUPAC Name |
2-(4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-6-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-6(2)9-8(12-17-16-7(3)19-12)4-18-10(9)11(13)14-5-15-18/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSYZSSXWCFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN3C(=C2C(C)C)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



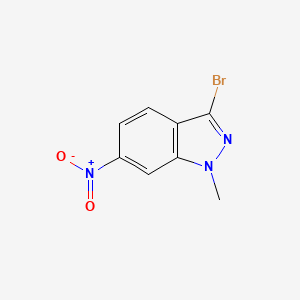

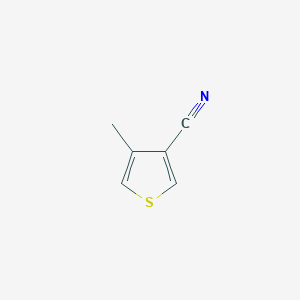
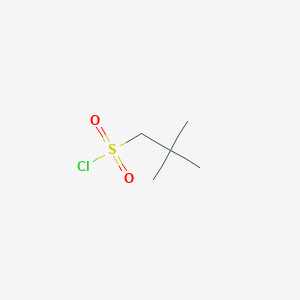
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
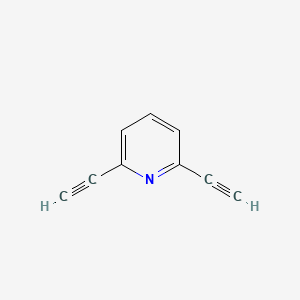

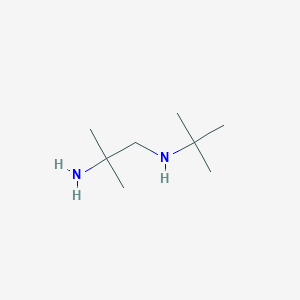
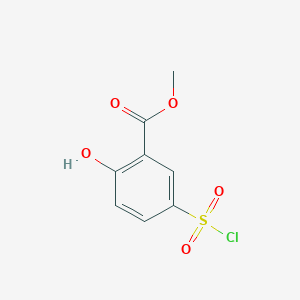
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

